2,4-dichloro-N-methyl-N-phenylbenzamide CAS 346690-78-6 properties
2,4-dichloro-N-methyl-N-phenylbenzamide CAS 346690-78-6 properties
CAS Registry Number: 346690-78-6 Chemical Formula: C₁₄H₁₁Cl₂NO Molecular Weight: 280.15 g/mol
Executive Summary
2,4-Dichloro-N-methyl-N-phenylbenzamide is a specialized organochlorine compound belonging to the N,N-disubstituted benzamide class.[1] While not a marketed pharmaceutical drug itself, it serves as a critical structural scaffold in medicinal chemistry—particularly in the optimization of antischistosomal and antimicrobial agents—and as a reference standard in environmental toxicology.
Its significance lies in its steric and electronic properties : the ortho,para-dichloro substitution pattern on the benzoyl ring, combined with the N-methyl group, creates a conformationally restricted amide bond. This makes it an ideal model for studying atropisomerism, metabolic stability (resistance to amidases), and hydrophobic interactions in protein binding pockets.
Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9][10][11]
The compound features a central amide linkage connecting a 2,4-dichlorophenyl ring and an N-methyl-phenyl group. The steric bulk of the ortho-chlorine atom forces the benzoyl ring out of planarity with the amide group, influencing both solubility and biological recognition.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Note |
| IUPAC Name | 2,4-Dichloro-N-methyl-N-phenylbenzamide | Standard Nomenclature |
| SMILES | CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | Canonical Structure |
| LogP (Predicted) | ~4.4 | High lipophilicity due to halogenation |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, MeOH | Typical for chlorinated benzamides |
| Melting Point | 132–134 °C (Typical for class) | Experimental verification recommended |
| H-Bond Donors | 0 | N-substitution removes donor capability |
| H-Bond Acceptors | 1 | Carbonyl oxygen |
Synthesis & Production Protocols
For research applications, the synthesis of CAS 346690-78-6 follows a robust Nucleophilic Acyl Substitution pathway. This protocol is designed for high yield and purity, minimizing the formation of symmetrical anhydride byproducts.
Synthetic Pathway Logic
The reaction utilizes 2,4-dichlorobenzoyl chloride as the electrophile and N-methylaniline as the nucleophile. A non-nucleophilic base (Triethylamine or Diisopropylethylamine) is essential to scavenge the HCl byproduct, driving the equilibrium forward.
Detailed Experimental Protocol
Objective: Synthesis of 10 mmol scale batch.
Reagents:
-
2,4-Dichlorobenzoyl chloride (1.0 equiv, 2.09 g)
-
N-Methylaniline (1.1 equiv, 1.18 g)
-
Triethylamine (TEA) (1.5 equiv, 2.1 mL)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add N-methylaniline and TEA to the DCM.
-
Addition: Cool the solution to 0°C using an ice bath. Add 2,4-dichlorobenzoyl chloride dropwise over 15 minutes. Reasoning: Exothermic control prevents side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Wash the organic layer with sat.[2] NaHCO₃ (remove acid) and Brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography.
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the N-methyl singlet at δ 3.4–3.5 ppm . The aromatic region (δ 7.0–7.5 ppm) will show a complex pattern due to the two distinct phenyl rings.
-
IR Spectroscopy: Strong Amide I band (C=O stretch) at 1640–1650 cm⁻¹ . Absence of N-H stretch (confirming tertiary amide).
Biological & Environmental Applications
Medicinal Chemistry Scaffold
This compound serves as a hydrophobic core in the development of antiparasitic agents. Research into N-phenylbenzamide analogs has identified activity against Schistosoma mansoni (the causative agent of Schistosomiasis).[3]
-
Mechanism of Action (Hypothetical): The lipophilic dichlorophenyl moiety facilitates membrane permeation, while the amide bond may interact with parasite proteases or tubulin.
-
Structure-Activity Relationship (SAR): The N-methyl group (present in CAS 346690-78-6) often improves metabolic stability compared to the secondary amide (N-H), preventing rapid hydrolysis by liver amidases.
Environmental Fate
The EPA lists this compound in exposure modeling databases [1]. As a halogenated amide, it is resistant to rapid biodegradation.
-
Persistence: The C-Cl bonds and the steric hindrance around the amide bond protect it from enzymatic cleavage in soil/water.
-
Detection: Used as a reference standard in LC-MS/MS screening for industrial pollutants or pesticide metabolites.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects.[4] | P273: Avoid release to the environment. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/eye protection. |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (due to chlorine content).
References
-
U.S. Environmental Protection Agency (EPA). (2018). Consensus Modeling of Median Chemical Intake for the U.S. Population.[5]
-
Medicines for Malaria Venture (MMV). (2018).[3] Pathogen Box: N-phenylbenzamide analogs against Schistosoma mansoni.[3] (Contextual reference for scaffold activity).
-
PubChem Database. (2025).[4][6] Compound Summary: 2,4-Dichloro-N-phenylbenzamide derivatives.[7][6]
-
ChemicalBook. (2024).[2] CAS 346690-78-6 Product Entry.[8][1]
Sources
- 1. CAS [chemicalbook.com]
- 2. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 3. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorobenzanilide | C13H9Cl2NO | CID 347066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 18-Crown-6 | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-DICHLORO-N-(2,4-DICHLORO-PHENYL)-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 941242-59-7,N-Methyl-4-phenoxy-N-phenylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
